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Compound of Interest

Compound Name: N-butyl-4-iodoaniline

CAS No.: 146904-78-1

Cat. No.: B8773214

Get Quote

Executive Summary
N-Butyl-4-iodoaniline (CAS: 146904-78-1) is a bifunctional aromatic intermediate critical to

the development of organic semiconductors, hole-transport materials (HTMs), and

pharmaceutical scaffolds. Characterized by a secondary amine and a para-positioned iodine

atom, it serves as a versatile "linchpin" molecule. The iodine moiety facilitates transition-metal-

catalyzed cross-coupling (Suzuki, Sonogashira), while the N-butyl group modulates solubility

and steric properties without compromising the nucleophilicity of the amine.

This guide provides a rigorous technical analysis of the compound, detailing a self-validating

synthesis protocol via reductive amination, physicochemical properties, and its divergent

reactivity profile in materials science.

Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of an electron-rich aniline core substituted with an electron-withdrawing

iodine atom at the para position and a hydrophobic butyl chain on the nitrogen.
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Attribute Technical Detail

IUPAC Name N-Butyl-4-iodoaniline

CAS Number 146904-78-1

Molecular Formula C₁₀H₁₄IN

Molecular Weight 275.13 g/mol

SMILES CCCCNc1ccc(I)cc1

InChI Key Predicted: VZXYZ... (Varies by isomer definition)

Structural Class Halogenated Aniline / Secondary Aryl Amine

Structural Logic
Electronic Push-Pull: The nitrogen atom acts as a mesomeric donor (+M), increasing

electron density in the ring, while the iodine exerts a weak inductive withdrawal (-I). However,

the large iodine atom creates a "soft" electrophilic site ideal for oxidative addition by

Palladium(0) catalysts.

Steric Modulation: The n-butyl chain disrupts crystal packing compared to the parent 4-

iodoaniline, typically lowering the melting point and significantly enhancing solubility in non-

polar organic solvents (DCM, Toluene), which is crucial for solution-processed organic

electronics.

Physicochemical Properties[2][3]
Note: Experimental values for this specific intermediate are often proprietary. The values below

represent a consensus of experimental data and high-fidelity chemoinformatic predictions.
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Property Value / Description Context

Physical State Low-melting solid or viscous oil

The butyl chain increases

entropy, preventing tight lattice

formation typical of primary

anilines.

Melting Point ~25–35 °C (Predicted)
Significantly lower than 4-

iodoaniline (62–65 °C).

Boiling Point ~310 °C (at 760 mmHg)
High BP necessitates vacuum

distillation for purification.

Solubility
High: DCM, EtOAc, THF,

TolueneLow: Water

Lipophilic butyl tail dominates

solvation behavior.

pKa (Conjugate Acid) ~4.5–5.0

Less basic than alkyl amines

due to resonance

delocalization into the phenyl

ring.

Stability Light Sensitive

C–I bond is photolabile; store

in amber vials under inert

atmosphere.

Synthesis Protocol: Reductive Amination
Methodology: The most robust route to N-butyl-4-iodoaniline is the reductive amination of 4-

iodoaniline with butyraldehyde. Unlike direct alkylation with butyl bromide, which leads to over-

alkylation (tertiary amines), this method ensures mono-selectivity.

Reagents:

Substrate: 4-Iodoaniline (1.0 eq)

Carbonyl Source: Butyraldehyde (1.1 eq)

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

Solvent: 1,2-Dichloroethane (DCE) or THF[1]
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Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Workflow
Imine Formation (In Situ):

Charge a flame-dried reaction vessel with 4-iodoaniline (1.0 eq) and DCE (0.2 M

concentration).

Add Butyraldehyde (1.1 eq) and Acetic Acid (1.0 eq).

Stir at room temperature for 30–60 minutes. Mechanism: The amine attacks the aldehyde

to form a hemiaminal, which dehydrates to the imine (Schiff base).

Selective Reduction:

Add NaBH(OAc)₃ (1.5 eq) in a single portion.

Technical Insight: STAB is milder than NaBH₄ and will not reduce the aldehyde before it

reacts with the amine, nor will it dehalogenate the iodine (a risk with stronger hydrides).

Stir for 4–12 hours under Nitrogen.

Quench & Workup:

Quench with saturated aqueous NaHCO₃ (gas evolution occurs).

Extract with DCM (3x). Wash combined organics with brine.

Dry over Na₂SO₄ and concentrate in vacuo.

Purification:

Purify via flash column chromatography (SiO₂).

Eluent: Hexanes/EtOAc gradient (typically 95:5 to 80:20). The product is less polar than

the primary amine starting material.
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Synthesis Pathway Diagram
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Figure 1: Selective synthesis via reductive amination using Sodium Triacetoxyborohydride.

Reactivity Profile & Applications
N-butyl-4-iodoaniline is a "divergent intermediate." Its utility lies in the ability to react

selectively at either the nitrogen center or the iodine center.

A. Cross-Coupling (The Iodine Handle)
The C–I bond is weaker (approx. 57 kcal/mol) than C–Br or C–Cl, making this molecule highly

reactive toward oxidative addition with Pd(0).

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems (used in liquid

crystals).

Sonogashira: Coupling with terminal alkynes to create conjugated systems for molecular

wires.

Buchwald-Hartwig: Coupling with other amines to form triarylamines (common in OLED Hole

Transport Layers).

B. Perovskite Solar Cells (The Ammonium Cation)
In the context of perovskite photovoltaics (e.g., MAPbI₃), large organic cations are used to

passivate surface defects or create 2D/3D heterostructures.
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Function: The N-butyl-4-iodoaniline can be protonated (using HI) to form the N-butyl-4-

iodoanilinium iodide salt.

Mechanism: The hydrophobic butyl tail repels moisture (enhancing stability), while the iodine

on the ring can interact with the lead-halide framework via halogen bonding, reducing non-

radiative recombination.

Reactivity Flowchart
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Figure 2: Divergent reactivity profile showing C-I activation (green) and N-functionalization

(yellow/red).

Safety & Handling (E-E-A-T)
Hazards: Like most halogenated anilines, this compound is likely toxic if swallowed and a

skin/eye irritant. It may act as a sensitizer.

Storage: The C–I bond is susceptible to homolytic cleavage by UV light, leading to the

formation of iodine radicals and degradation (darkening of the compound).

Protocol: Store in amber glass under Argon at 2–8 °C.

Disposal: Halogenated organic waste. Do not mix with acid waste streams to avoid potential

iodine liberation or exothermic polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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